2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol

Physicochemical Property Differentiation Ligand Efficiency Kinase Selectivity

2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS not widely indexed; InChI Key HUYPRRMVXFNQGY-UHFFFAOYSA-N) is a small-molecule heterocycle belonging to the pyrazolo[3,4-d]pyrimidine class. The compound exists predominantly as the 4-one tautomer (2,3-dimethyl-6-propyl-5H-pyrazolo[3,4-d]pyrimidin-4-one, C₁₀H₁₄N₄O, MW 206.24 g/mol) under physiological conditions, bearing methyl groups at N2 and C3 positions and an n-propyl chain at C6.

Molecular Formula C10H14N4O
Molecular Weight 206.24 g/mol
Cat. No. B13117161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol
Molecular FormulaC10H14N4O
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCCC1=NC2=NN(C(=C2C(=O)N1)C)C
InChIInChI=1S/C10H14N4O/c1-4-5-7-11-9-8(10(15)12-7)6(2)14(3)13-9/h4-5H2,1-3H3,(H,11,12,13,15)
InChIKeyHUYPRRMVXFNQGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol: A 2,3-Dimethyl-6-propyl-Substituted Pyrazolo[3,4-d]pyrimidin-4-one Tautomer for Kinase-Targeted Screening


2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS not widely indexed; InChI Key HUYPRRMVXFNQGY-UHFFFAOYSA-N) is a small-molecule heterocycle belonging to the pyrazolo[3,4-d]pyrimidine class . The compound exists predominantly as the 4-one tautomer (2,3-dimethyl-6-propyl-5H-pyrazolo[3,4-d]pyrimidin-4-one, C₁₀H₁₄N₄O, MW 206.24 g/mol) under physiological conditions, bearing methyl groups at N2 and C3 positions and an n-propyl chain at C6 . This scaffold is a privileged structure in medicinal chemistry, frequently exploited for ATP-competitive kinase inhibition, most notably against cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs) [1].

Why 2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol Cannot Be Replaced by Allopurinol, Positional Isomers, or Other Pyrazolo[3,4-d]pyrimidine Analogs


Within the pyrazolo[3,4-d]pyrimidine class, minor structural variations profoundly alter target engagement and selectivity. Allopurinol (4-hydroxypyrazolo[3,4-d]pyrimidine, MW 136.11, logP ~0.06) is a potent xanthine oxidase inhibitor with minimal kinase activity, owing to its unsubstituted core and low lipophilicity [1]. In contrast, the 2,3-dimethyl-6-propyl substitution pattern of the target compound introduces both N2/C3 methylation that modulates tautomeric preference and a C6 n-propyl chain that increases hydrophobic surface area, directly influencing ATP-pocket complementarity within kinase active sites . Furthermore, positional isomers such as 1,3-dimethyl-6-propyl-5H-pyrazolo[4,5-e]pyrimidin-4-one (CAS 799295-88-8) possess a different ring fusion geometry that alters hinge-region hydrogen-bonding patterns, making them non-interchangeable in structure-activity relationship (SAR) campaigns . Generic substitution therefore risks complete loss of the intended biological profile.

Quantitative Differentiation Evidence for 2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol: Comparator-Based Analysis


Substitution Pattern Differentiates 2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol from the Unsubstituted Core Scaffold Allopurinol

The target compound differs fundamentally from the unsubstituted core scaffold allopurinol in molecular weight (206.24 vs. 136.11 g/mol) and calculated lipophilicity, reflecting the presence of N2-methyl, C3-methyl, and C6-n-propyl substituents . These alkyl groups increase predicted logP by approximately 1.5–2.0 log units relative to allopurinol (logP ~0.06), enhancing passive membrane permeability and altering ATP-binding pocket occupancy within kinase domains [1]. While allopurinol is a dedicated xanthine oxidase inhibitor, the alkyl-substituted scaffold shifts target engagement toward ATP-competitive kinase inhibition, consistent with the broader SAR of 4-one-bearing pyrazolo[3,4-d]pyrimidines [2]. This class-level differentiation renders the two compounds non-interchangeable for any kinase-focused screening or medicinal chemistry program.

Physicochemical Property Differentiation Ligand Efficiency Kinase Selectivity

Ring Fusion Regiochemistry Differentiates the Target Pyrazolo[3,4-d]pyrimidine Core from the Pyrazolo[4,5-e]pyrimidine Positional Isomer

The target compound incorporates a pyrazolo[3,4-d]pyrimidine ring fusion, whereas the commercially available compound 1,3-dimethyl-6-propyl-5H-pyrazolo[4,5-e]pyrimidin-4-one (CAS 799295-88-8) possesses a pyrazolo[4,5-e]pyrimidine geometry . These two positional isomers, while sharing identical molecular formula (C₁₀H₁₄N₄O) and substituents, differ in the connectivity of the pyrazole and pyrimidine rings, which alters the spatial orientation of hydrogen-bond donor/acceptor atoms that engage the kinase hinge region . Crystallographic and docking studies of pyrazolo[3,4-d]pyrimidine-based CDK2 inhibitors confirm that the N1 and C6 substituent vectors are critical for hinge-region complementarity, and a shift to [4,5-e] fusion would reposition these vectors, abolishing affinity for CDK2 and related kinases [1]. Consequently, these two isomers cannot be substituted for one another in any kinase SAR or screening application without risking false-negative results.

Positional Isomer Differentiation Hinge-Region Binding Kinase Selectivity

6-Propyl Substitution Differentiates the Target Compound from 6-Aryl and 6-Heterocyclyl Analogs in cGMP-PDE and CDK Inhibitor Pharmacophores

The C6 position of the pyrazolo[3,4-d]pyrimidin-4-one scaffold is a critical determinant of both phosphodiesterase (PDE) and cyclin-dependent kinase (CDK) inhibitory activity. Patent literature establishes that 6-substituted pyrazolo[3,4-d]pyrimidin-4-ones bearing aryl or heterocyclyl groups at C6 (e.g., 6-(2-propoxyphenyl) derivative) are potent cGMP-PDE inhibitors with IC₅₀ values in the sub-micromolar range, whereas smaller alkyl substituents such as n-propyl confer a distinct selectivity profile favoring CDK inhibition [1][2]. The target compound's 6-n-propyl group represents an intermediate hydrophobic volume that is insufficient to fully occupy the PDE substrate pocket but is compatible with the CDK2 ATP-binding cleft, as demonstrated by the potent CDK2 IC₅₀ values (0.332–1.133 µM) of structurally related 4-one-bearing pyrazolo[3,4-d]pyrimidines [3]. This positions the target compound as a CDK-biased screening candidate, distinct from 6-aryl PDE-focused analogs.

cGMP-Phosphodiesterase Inhibition CDK Inhibition 6-Position SAR

N2-Methyl Substitution Modulates Tautomeric Equilibrium and ATP-Pocket Hydrogen-Bonding Capacity Relative to N1-Substituted Analogs

The target compound bears a methyl group at the N2 position of the pyrazole ring, distinguishing it from the more common N1-substituted pyrazolo[3,4-d]pyrimidine analogs (e.g., 1-isopropyl or 1-phenyl derivatives). This N2-methyl substitution shifts the tautomeric equilibrium toward the 2H-pyrazolo form, which alters the hydrogen-bond donor/acceptor pattern available for kinase hinge-region recognition . In N1-substituted analogs, the N1 substituent occupies a hydrophobic pocket adjacent to the hinge, whereas in N2-substituted congeners, this same substituent is repositioned, potentially creating a distinct kinase selectivity profile . Although direct head-to-head kinase panel data for this exact compound are not publicly available, the broader SAR of pyrazolo[3,4-d]pyrimidine kinase inhibitors indicates that N1 vs. N2 substitution is a key selectivity determinant, making these subclasses non-interchangeable [1].

Tautomerism Kinase Hinge Binding N2 vs. N1 Substitution

Optimal Research and Procurement Application Scenarios for 2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol


Focused CDK2 Inhibitor Screening Libraries: Leveraging the 6-n-Propyl Substituent

This compound is best deployed as a scaffold-diversifying element within a focused CDK2 inhibitor screening library. The 6-n-propyl substituent provides a defined hydrophobic volume at the ATP-pocket entrance, creating a SAR point distinct from 6-aryl PDE-focused analogs . Procurement teams building kinase-biased compound collections should include this compound alongside roscovitine (CDK2 IC₅₀ = 0.457 µM) as a reference inhibitor, enabling comparative assessment of scaffold-dependent potency differences [1].

Tautomer-Dependent Kinase Selectivity Profiling: N2 vs. N1 Substitution Comparison

The N2-methyl substitution of this compound generates a 2H-pyrazolo tautomer that presents a distinct hinge-region hydrogen-bonding pattern compared to N1-substituted analogs. This compound is therefore ideally suited for systematic kinase selectivity profiling studies that aim to map how pyrazole N-substitution regiochemistry influences off-target kinase engagement . When procured alongside N1-methyl positional isomers (e.g., CAS 799295-88-8), researchers can deconvolute the contribution of tautomeric state to kinase panel selectivity [1].

Scaffold-Hopping from Pyrazolo[4,5-e]pyrimidine to Pyrazolo[3,4-d]pyrimidine Cores in Lead Optimization

In lead optimization campaigns where a pyrazolo[4,5-e]pyrimidine hit has been identified, this compound serves as a critical comparator to evaluate the impact of ring fusion geometry on target potency and selectivity. The identical substituent set (N2/C3-dimethyl, C6-n-propyl) on a [3,4-d] core allows direct attribution of any observed activity differences solely to the ring fusion change, enabling rational scaffold-hopping decisions supported by quantitative SAR .

Physicochemical Property Benchmarking Against the Allopurinol Core Scaffold

This compound can function as a reference point in medicinal chemistry programs aiming to improve upon the physicochemical limitations of allopurinol (MW 136.11, logP ~0.06). By comparing solubility, permeability, and metabolic stability of the 2,3-dimethyl-6-propyl derivative against the unsubstituted core, research teams can quantify the property shifts introduced by alkyl decoration of the pyrazolo[3,4-d]pyrimidine scaffold, informing subsequent analog design .

Quote Request

Request a Quote for 2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.